

## Preliminary Efficacy of MDNA113: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DB1113    |           |
| Cat. No.:            | B15607747 | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth analysis of the preliminary efficacy studies for MDNA113, a first-in-class, tumor-targeted, and conditionally activated anti-PD-1-IL-2 bifunctional superkine. Developed by Medicenna Therapeutics, MDNA113 is engineered for high-affinity targeting of Interleukin-13 receptor alpha 2 (IL-13Rα2), a tumor-associated antigen overexpressed in a variety of immunologically "cold" tumors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the preclinical data, experimental methodologies, and the underlying mechanism of action.

### **Core Mechanism of Action**

MDNA113 is a novel immunocytokine designed to overcome the limitations of current cancer immunotherapies. Its innovative design incorporates three key features:

- Tumor Targeting: MDNA113 utilizes a modified IL-13 superkine to specifically target IL-13Rα2, which is highly expressed on various solid tumors with minimal presence in normal tissues. This ensures preferential accumulation of the therapeutic agent in the tumor microenvironment (TME).[1]
- Conditional Activation: The IL-2 superkine component of MDNA113 is "masked" by the IL-13 superkine, attenuating its systemic activity and reducing peripheral immune stimulation. This masking is achieved via a protease-sensitive linker. Within the TME, which is abundant in







matrix metalloproteases (MMPs), this linker is cleaved, releasing the mask and fully restoring the IL-2 superkine's activity.[2]

 Bifunctional "Cis" Signaling: Once activated, MDNA113 delivers both an anti-PD-1 antibody and an IL-2 superkine to the same immune cell. This "cis-binding" mechanism is designed to maximize the synergistic effects of immune checkpoint blockade and IL-2 receptor stimulation on CD8+ T effector cells, promoting their activation and preventing exhaustion.[1]

## **Preclinical Efficacy Data**

Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of MDNA113. The data highlights its efficacy in both immunologically "hot" and "cold" tumor models, its ability to induce a memory response, and its favorable safety profile compared to its non-masked counterpart.



| Tumor Model                              | Key Findings                                                                                                                                                                                                                                                                          | Reference    |
|------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| MC38 (Colon<br>Adenocarcinoma)           | - Similar efficacy to the non-masked version (MDNA223), indicating effective activation in the TME Complete tumor regression in mice with tumors engineered to overexpress IL-13Rα2 Promotes a memory response with 100% protection against tumor rechallenge in complete responders. | [1]          |
| 4T1.2 (Triple-Negative Breast<br>Cancer) | - A single neoadjuvant treatment significantly increased survival by preventing metastasis.                                                                                                                                                                                           |              |
| CT26 (Colon Carcinoma)                   | - Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.                                                                                                                                                             |              |
| B16F10 (Melanoma)                        | - Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.                                                                                                                                                             |              |
| E0771 (Breast Cancer)                    | - Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.                                                                                                                                                             |              |
| TRAMP-C1 (Prostate Cancer)               | - Not explicitly detailed for<br>MDNA113, but the non-<br>masked precursor (MDNA223)                                                                                                                                                                                                  | <del>-</del> |



showed significant tumor growth inhibition.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preliminary studies of MDNA113.

## **In Vitro Assays**

- 1. IL-2R Agonism Assay:
- Cell Line: Jurkat IL-2Rβy bioassay cells (lacking CD25 expression).
- Methodology: Cells were incubated with varying concentrations of MDNA113 or its non-masked counterpart (MDNA223). IL-2R signaling activation was measured by relative luminescence units (RLU).
- Purpose: To assess the attenuation of IL-2R signaling of the masked MDNA113 compared to the non-masked version.
- 2. PD-1/PD-L1 Blockade Assay:
- Cell Lines: Co-culture of PD-1 reporter cells and PD-L1 expressing CHO-K1 cells.
- Methodology: The co-culture was treated with MDNA113, and the inhibition of the PD-1/PD-L1 interaction was quantified.
- Purpose: To confirm that the masking of the IL-2 superkine does not interfere with the PD-1 blockade activity of the molecule.
- 3. MMP Cleavage Assay:
- Reagents: Recombinant MMP9 (rMMP9).
- Methodology: MDNA113 was incubated with rMMP9 at 5 µg/mL at 37°C for 1 hour. The cleavage of the molecule was analyzed, and the IL-2R agonism of the cleaved product was subsequently tested in the Jurkat IL-2Rβy bioassay.



- Purpose: To demonstrate the protease-mediated activation of MDNA113 and the restoration of its IL-2R signaling.
- 4. Cell Binding Assay:
- Cell Lines: IL-13Rα2 positive (A375) and IL-13Rα2 negative (A549) cell lines.
- Methodology: Cells were incubated with fluorescently labeled MDNA113, and binding was assessed by flow cytometry, measured as mean fluorescence intensity (MFI).
- Purpose: To verify the selective binding of MDNA113 to IL-13Rα2 expressing cells.

#### In Vivo Studies

- 1. Tumor Growth Inhibition Studies:
- Animal Model: C57Bl/6 mice.
- Tumor Models: Subcutaneous implantation of MC38 or 4T1.2 tumor cells. For some studies, MC38 cells were engineered to overexpress IL-13Rα2.
- Treatment: Mice were treated with equimolar doses of MDNA113 or the non-masked
   MDNA223 on a twice-weekly schedule via intraperitoneal (IP) or intra-tumoral administration.
- Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.
- 2. Tolerability and Pharmacodynamics Studies:
- Animal Model: C57Bl/6 mice.
- Methodology: Blood samples were collected 3 days post-treatment for hematology analysis to assess peripheral lymphocyte expansion.
- Purpose: To evaluate the systemic effects and tolerability of MDNA113 compared to its nonmasked counterpart.
- 3. Tumor Localization Study:
- Animal Model: Tumor-bearing athymic mice.



- Methodology: Mice were intravenously (IV) injected with a single 2 mg/kg dose of VivoTag800-labeled MDNA113 or MDNA223. The accumulation of the labeled compound in the tumor was monitored for over 7 days.
- Purpose: To demonstrate the preferential and durable accumulation of MDNA113 in IL-13R $\alpha$ 2 positive tumors.

# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Mechanism of action of MDNA113.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Medicenna Presents Promising Preclinical Data from its First-in-Class Tumor Targeted and Conditionally Activated Anti-PD-1-IL-2 Bifunctional Superkine at the Annual 2025 AACR Meeting - Medicenna Therapeutics [ir.medicenna.com]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preliminary Efficacy of MDNA113: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607747#preliminary-studies-on-db1113-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com